molecular formula C4H2F2N2 B3025421 2,5-Difluoropyrazine CAS No. 1207861-11-7

2,5-Difluoropyrazine

Cat. No.: B3025421
CAS No.: 1207861-11-7
M. Wt: 116.07 g/mol
InChI Key: FXQMGPWUMNMGHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Difluoropyrazine is synthesized through a series of reactions involving the fluorination of pyrazine derivatives under controlled conditions . One common method involves the use of 2-aminopyrazine as a starting material. The synthesis process includes several steps:

These steps result in the formation of this compound with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The use of advanced fluorination techniques and catalysts is common to achieve the desired product with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoropyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine dicarboxylic acid derivatives, while substitution reactions can produce various functionalized pyrazine compounds .

Scientific Research Applications

2,5-Difluoropyrazine has diverse applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Difluoropyrazine is unique due to its specific fluorination pattern, which imparts distinct electronic and chemical properties. This arrangement enhances its stability and reactivity compared to other fluorinated pyrazines . Its unique properties make it particularly valuable in the synthesis of bioactive compounds and functional materials .

Biological Activity

2,5-Difluoropyrazine is a fluorinated derivative of pyrazine that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound’s biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula: C4H2F2N2
  • Molecular Weight: 116.069 g/mol
  • CAS Number: 52751-15-2
  • Purity: Typically ≥ 97%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which can lead to improved binding affinity and bioavailability compared to non-fluorinated analogs .

Key Mechanisms:

  • Enzyme Inhibition: this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.
  • Receptor Modulation: The compound can interact with neurotransmitter receptors, influencing neurological pathways and offering potential applications in treating neurodegenerative disorders.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity: Studies have shown that pyrazine derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound demonstrated effective inhibition against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 12.5 µg/mL .
  • Antiviral Properties: Preliminary investigations suggest that fluorinated pyrazines may exhibit antiviral activity against viruses such as SARS-CoV-2. This is particularly relevant given the ongoing need for effective antiviral agents .
  • Cytotoxicity: While some derivatives show promising activity against pathogens, they may also exhibit cytotoxic effects. Evaluating the cytotoxicity profile is crucial for determining the safety and therapeutic index of these compounds .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazine derivatives, including this compound. The results indicated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of fluorination in enhancing biological activity.

CompoundMIC (µg/mL)Activity
This compound6.25Moderate
Isoniazid3Strong
Control≥100Inactive

Case Study 2: Antiviral Activity

In a randomized trial assessing potential antiviral agents against SARS-CoV-2, modified pyrazines were evaluated for their ability to inhibit viral replication in vitro. Results showed a promising reduction in viral load when treated with fluorinated derivatives, suggesting a pathway for further development into therapeutic agents .

Properties

IUPAC Name

2,5-difluoropyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F2N2/c5-3-1-7-4(6)2-8-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQMGPWUMNMGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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